(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
Description
Introduction to (R)-2-Amino-3-(3-Hydroxy-5-Methylisoxazol-4-yl)Propanoic Acid Hydrobromide
Chemical Classification and Structural Taxonomy
This compound belongs to the isoxazole family of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Its molecular formula, $$ \text{C}7\text{H}{10}\text{N}2\text{O}4 \cdot \text{HBr} $$, reflects the addition of a hydrobromide salt to the parent AMPA molecule, enhancing its aqueous solubility to 2.67 mg/mL in water. The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon, distinguishing it from the racemic (RS)-AMPA hydrobromide commonly used in earlier studies.
Structural Features:
- Isoxazole Core : The 3-hydroxy-5-methylisoxazol-4-yl moiety is critical for receptor binding, with the hydroxy group facilitating hydrogen bonding to glutamate receptor subunits.
- Amino Acid Backbone : The propanoic acid chain mimics endogenous glutamate, enabling competitive agonism at AMPA receptors.
- Hydrobromide Salt : Ionic modification improves crystallinity and stability, as evidenced by its storage recommendation at 4°C under desiccation.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 267.08 g/mol | |
| CAS Number | 171259-81-7 | |
| Solubility (Water) | 2.67 mg/mL (10 mM with warming) | |
| Purity | ≥99% (HPLC) |
Historical Development of AMPA Receptor Agonists
The discovery of AMPA receptors in the 1980s marked a paradigm shift in understanding excitatory neurotransmission. Early agonists like ibotenic acid and kainic acid were limited by non-selective receptor activation and neurotoxicity. The synthesis of AMPA in 1983 provided the first selective agonist for ionotropic glutamate receptors, but its poor solubility hindered experimental applications.
The introduction of hydrobromide salts in the 1990s addressed these limitations. (RS)-AMPA hydrobromide emerged as a staple in electrophysiological studies due to its enhanced solubility. Subsequent enantiomeric resolution yielded the (R)-isomer, which exhibits higher binding affinity compared to the (S)-counterpart, as demonstrated in radioligand displacement assays. This advancement enabled precise modulation of receptor subtypes, catalyzing studies on synaptic plasticity and long-term potentiation.
Significance in Glutamatergic Neurotransmission Research
AMPA receptors mediate fast excitatory synaptic transmission and are indispensable for cognitive functions such as learning and memory. This compound’s selectivity for GluA1–4 subunits allows researchers to isolate receptor-specific effects in heterologous expression systems. For example, its application in hippocampal slice preparations has elucidated mechanisms of receptor trafficking during long-term potentiation.
Key Research Applications:
- Receptor Kinetics : Single-channel recordings using this agonist reveal rapid desensitization kinetics, informing models of synaptic signal integration.
- Structural Biology : Co-crystallization studies with the ligand-binding domain of GluA2 have resolved conformational changes during receptor activation.
- Neurodegeneration Models : Chronic exposure in neuronal cultures mimics glutamate excitotoxicity, aiding the study of stroke and Alzheimer’s disease pathways.
Properties
Molecular Formula |
C7H11BrN2O4 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m1./s1 |
InChI Key |
KUAHVIUZGLGASU-NUBCRITNSA-N |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@H](C(=O)O)N.Br |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoxazole Core
The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or β-diketones. For the 3-hydroxy-5-methylisoxazole moiety:
- Step 1: Condensation of a suitable β-ketoester with hydroxylamine hydrochloride under controlled pH and temperature to form the isoxazole ring.
- Step 2: Methylation at the 5-position can be introduced either by starting with a methyl-substituted β-ketoester or by selective methylation post-ring formation.
This approach ensures the 3-hydroxy and 5-methyl substituents are correctly positioned on the isoxazole ring.
Introduction of the Amino Acid Side Chain
The amino acid side chain is introduced at the 4-position of the isoxazole ring via:
- Step 3: Alkylation or condensation with a chiral precursor such as (R)-2-amino-3-hydroxypropanoic acid derivatives or protected amino acid esters.
- Step 4: Use of chiral catalysts or resolution methods to ensure the (R)-configuration at the α-carbon of the amino acid moiety.
Alternatively, asymmetric synthesis methods employing chiral auxiliaries or enzymatic resolution can be applied to obtain the desired enantiomer with high enantiomeric excess.
Formation of the Hydrobromide Salt
- Step 5: The free amino acid is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol or water).
- This salt formation improves the compound’s stability, crystallinity, and handling properties for research applications.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclization | β-ketoester + hydroxylamine hydrochloride | Formation of 3-hydroxy-5-methylisoxazole | Controlled pH, temperature critical |
| 2 | Methylation (if needed) | Methylating agent or methyl-substituted precursor | 5-methyl substitution on isoxazole ring | May be integrated in step 1 |
| 3 | Side chain attachment | Chiral amino acid derivative or protected ester | Introduction of amino acid side chain | Requires stereochemical control |
| 4 | Chiral resolution/asymmetric synthesis | Chiral catalysts or enzymatic methods | (R)-enantiomer enrichment | Ensures optical purity |
| 5 | Salt formation | Hydrobromic acid in solvent | Hydrobromide salt of the compound | Enhances stability and solubility |
Research Findings and Analytical Data
- The compound’s stereochemistry is confirmed by chiral HPLC and optical rotation measurements.
- NMR spectroscopy (1H and 13C) confirms the presence of the isoxazole ring and amino acid moiety.
- Mass spectrometry verifies molecular weight and purity.
- The hydrobromide salt form shows improved crystallinity and handling properties compared to the free acid.
Notes on Synthetic Challenges and Optimization
- The key challenge is maintaining stereochemical integrity during side chain introduction.
- Protecting groups may be necessary to prevent side reactions on amino or hydroxyl groups.
- Reaction conditions such as solvent choice, temperature, and pH must be optimized to maximize yield and purity.
- Multi-step purification including recrystallization and chromatographic techniques is often required.
Chemical Reactions Analysis
Amino Group Reactions
The primary amine group participates in nucleophilic substitution and condensation reactions.
-
Acylation : Reacts with acylating agents (e.g., acetic anhydride) to form amide derivatives.
-
Schiff Base Formation : Condenses with aldehydes or ketones under mild acidic conditions to generate imine intermediates .
Example Reaction :
Carboxylic Acid Reactions
The carboxylic acid moiety undergoes esterification, salt formation, and peptide coupling:
-
Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters .
-
Peptide Bond Formation : Coupling agents like HATU or TBTU facilitate amide bond synthesis with amines .
Reagents and Conditions :
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Esterification | MeOH, HSO | Reflux, 12 h |
| Amide Coupling | HATU, DIPEA | DMF, RT, 2 h |
Hydroxyl Group Reactions
The 3-hydroxy substituent on the isoxazole ring is susceptible to oxidation and etherification:
-
Oxidation : Potassium permanganate (KMnO) in acidic conditions converts the hydroxyl group to a ketone .
-
Etherification : Reacts with alkyl halides (e.g., CHI) under basic conditions to form ether derivatives .
Example Oxidation :
Isoxazole Ring Modifications
The isoxazole ring demonstrates limited aromatic reactivity but can undergo:
-
Electrophilic Substitution : Halogenation at the 5-position using Cl or Br in acetic acid .
-
Reduction : Catalytic hydrogenation (H, Pd/C) cleaves the ring to form β-keto amides .
Key Synthetic Intermediates
-
Methyl 3-Bromo-5-methylisoxazole-4-carboxylate : A precursor for nucleophilic substitution at the 4-position .
-
Organozinc Reagents : Enable C–C bond formation via cross-coupling reactions (e.g., Negishi coupling) .
Biologically Active Derivatives
| Derivative | Modification | Biological Activity | Source |
|---|---|---|---|
| 4-Methylhomoibotenic acid | Isoxazole hydroxyl → methyl | Enhanced AMPA receptor affinity | |
| Hydrobromide Salt | Acid → HBr salt | Improved solubility, stability |
Reaction-Specific Research Findings
-
Neuroprotective Mechanisms : AMPA attenuates glutamate-induced caspase-3 cleavage via PI3K-Akt/GSK3β pathway modulation, implicating redox interactions at the hydroxyl group .
-
Stereochemical Stability : The (R)-configuration remains intact under acidic conditions but racemizes in strong bases (pH > 10) .
Scientific Research Applications
Neuropharmacological Applications
1.1 AMPA Receptor Modulation
The compound acts as a selective agonist for AMPA receptors, enhancing synaptic transmission and plasticity. This modulation is crucial for learning and memory processes. Studies have demonstrated that (R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide can significantly potentiate the responses mediated through AMPA receptors, making it a valuable tool in neuropharmacological research .
1.2 Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. By enhancing glutamatergic transmission, it could alleviate cognitive deficits associated with these conditions .
Research Findings
2.1 Case Studies
Several studies have investigated the effects of this compound on animal models:
- Cognitive Enhancement : In a study involving rodents, administration of the compound resulted in improved performance in memory tasks, indicating its potential as a cognitive enhancer .
- Neuroprotective Effects : Another study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate release, suggesting its role in neuroprotection .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide involves its interaction with specific receptors in the brain, particularly the ionotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Heterocyclic Variants
The compound is compared below with four structurally related analogs (Table 1), emphasizing substituent positioning, heterocycle type, and pharmacological implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
- Substituent Positioning : Shifting the methyl group from C5 (target compound) to C4 (CAS 210049-09-5) likely disrupts AMPA receptor binding, as AMPA’s pharmacophore requires a C5-methyl for optimal interaction .
- Heterocycle Saturation : The dihydroisoxazole variant (CAS 77521-29-0) introduces a saturated ring and keto group, which may reduce efficacy by altering electron distribution critical for receptor activation .
- Salt vs. Free Acid : The hydrobromide salt form of the target compound improves aqueous solubility compared to free acids, enhancing bioavailability for in vivo studies .
Research Implications and Gaps
While the target compound’s structural similarity to AMPA suggests AMPA receptor agonism , direct electrophysiological or binding data are absent in the provided evidence. Prior studies on iGluRs emphasize that small structural changes (e.g., substituent position, stereochemistry) significantly alter receptor activation . For example:
- AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a non-selective agonist for AMPA receptors, but enantiomeric forms (R vs. S) may exhibit differential potency .
- The thiophene analog () represents a divergent scaffold; its activity at glutamate receptors remains uncharacterized but warrants exploration .
Biological Activity
(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide, commonly referred to as AMPA, is a heterocyclic amino acid derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is primarily recognized for its agonistic activity at the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Understanding the biological activity of AMPA is crucial for its potential therapeutic applications, particularly in neuropharmacology.
- Molecular Formula : CHBrNO
- Molecular Weight : 267.08 g/mol
- Melting Point : 240 °C
- Solubility : 1.2 mg/mL in water
These properties contribute to its reactivity and interaction with biological systems, particularly in neuronal signaling pathways.
AMPA functions as a specific agonist for AMPA receptors, which are critical for mediating fast excitatory neurotransmission in the brain. Upon binding to these receptors, AMPA induces the opening of non-selective cation channels that allow the influx of sodium ions (Na) and efflux of potassium ions (K), leading to depolarization of the postsynaptic neuron. This mechanism is essential for synaptic plasticity and is implicated in learning and memory processes.
Binding Affinity and Selectivity
Research has demonstrated that AMPA exhibits interesting binding properties at various receptor subtypes, including GluA2, GluK1, and GluK3. Structural studies have elucidated the requirements for GluK3 interaction, highlighting the compound's potential as a selective modulator within the glutamatergic system .
Pharmacological Effects
AMPA has been studied for its pharmacological effects beyond receptor activation:
- Neuroprotective Effects : AMPA's role in enhancing synaptic transmission suggests potential neuroprotective properties against excitotoxicity.
- Antinociceptive Potential : Some studies indicate that AMPA can exhibit antinociceptive effects through its action on GluK1 receptors, providing insights into pain management strategies .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of AMPA in models of excitotoxicity. Results indicated that AMPA administration significantly reduced neuronal death induced by glutamate exposure, suggesting its potential utility in treating neurodegenerative diseases .
Study 2: Pain Management
In another study, researchers evaluated the antinociceptive effects of AMPA in animal models. The findings revealed that doses of AMPA produced significant pain relief, supporting its use as a therapeutic agent in pain management .
Comparative Analysis with Related Compounds
This table highlights how AMPA compares to other glutamate receptor ligands regarding their interactions and biological activities.
Q & A
Q. How can researchers optimize the synthesis of (R)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid derivatives?
Methodology :
- Stepwise Functionalization : Use multi-step synthesis involving (1) refluxing ethanol for initial coupling (80–88% yield), (2) reductive amination with NaBH₃CN in methanol (85–90% yield), and (3) acid hydrolysis with concentrated HCl (70–75% yield) to finalize the α-amino acid structure .
- Substituent Screening : Test diverse R-groups (e.g., H, Br, Cl, F, CH₃) at the thiazole or isoxazole ring to assess steric/electronic effects on yield and purity. Monitor reactions via TLC or HPLC .
Q. What pharmacological targets are associated with this compound?
Methodology :
- AMPA Receptor Antagonism : The compound is structurally analogous to AMPA receptor ligands. Use electrophysiological assays (e.g., patch-clamp recordings) to evaluate its effect on GluA1-GluA4 subunits. Compare binding affinity with reference antagonists like NBQX .
- Radioligand Displacement : Perform competitive binding assays using [³H]AMPA to quantify IC₅₀ values in cortical neuron preparations .
Q. How should researchers characterize the compound’s purity and stability?
Methodology :
- Analytical Techniques :
- NMR/IR Spectroscopy : Confirm regiochemistry of the isoxazole ring (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; IR: 1680–1700 cm⁻¹ for carbonyl groups) .
- Elemental Analysis : Verify C, H, N composition (±0.3% deviation) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How do structural modifications impact the compound’s activity as an AMPA receptor antagonist?
Methodology :
- SAR Studies : Synthesize analogs with substitutions at the 5-methylisoxazole (e.g., replacing -CH₃ with -CF₃ or -OCH₃) and evaluate inhibitory potency in hippocampal slice models. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with the GluA2 ligand-binding domain .
- Data Contradiction Analysis : If a bulkier substituent (e.g., -Br) unexpectedly enhances activity, investigate off-target effects via kinase profiling or metabotropic glutamate receptor (mGluR) assays .
Q. What biocatalytic strategies can improve enantiomeric purity of the (R)-isomer?
Methodology :
- Enzyme Screening : Test immobilized penicillin acylase (PAL) or lipases for stereoselective hydrolysis of racemic precursors. Optimize reaction conditions (pH 7–8, 25°C) to maximize enantiomeric excess (ee > 95%) .
- Batch vs. Continuous Flow : Compare yields and ee in batch reactors versus microfluidic systems to enhance scalability .
Q. How can researchers resolve contradictions in reported bioactivity data across similar analogs?
Methodology :
- Meta-Analysis : Compile IC₅₀ data from studies using standardized assays (e.g., HEK293 cells expressing GluA2). Account for variables like buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations) .
- Crystallography : Solve X-ray structures of the compound bound to GluA2 to identify critical hydrogen bonds (e.g., between the hydroxyisoxazole group and Thr686) that may explain potency variations .
Q. What safety protocols are critical for handling this compound in neuropharmacology studies?
Methodology :
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/dermal exposure. Store in airtight containers at -20°C to avoid hygroscopic degradation .
- Emergency Response : For accidental exposure, follow P301+P310 protocols (immediate medical consultation) and neutralize spills with inert adsorbents (e.g., vermiculite) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
